SERT Inhibition Potency: 2,6-Difluorophenyl vs. Unsubstituted Phenyl Analogue
The 2,6‑difluorophenyl substitution enhances SERT binding affinity by approximately 14‑fold compared with the unsubstituted phenyl analogue. In the same SERT uptake inhibition assay (human SERT expressed in HEK293F cells), the 2,6‑difluorophenyl compound (Compound 26) exhibits a Ki of 1.60 nM [1], whereas the otherwise identical unsubstituted phenyl analogue (Compound 25) shows a Ki of 22.7 nM [2]. This 14.2‑fold improvement demonstrates that the 2,6‑difluoro pattern is not merely a decorative modification but a pharmacophoric requirement for high‑affinity SERT engagement.
| Evidence Dimension | SERT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.60 nM (Compound 26; 2,6-difluorophenyl) |
| Comparator Or Baseline | Ki = 22.7 nM (Compound 25; unsubstituted phenyl) |
| Quantified Difference | 14.2‑fold improvement in SERT affinity |
| Conditions | Human SERT (HEK293F) uptake inhibition assay; patent US9944618 |
Why This Matters
A 14‑fold difference in target affinity directly translates to required dosing, safety margins, and target engagement thresholds in preclinical pharmacology studies.
- [1] BindingDB. BDBM388492: US9944618, Compound ID No. 26 (SERT Ki = 1.60 nM). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=388492 (accessed 2026-04-28). View Source
- [2] BindingDB. BDBM388491: US9944618, Compound ID No. 25 (SERT Ki = 22.7 nM). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=388491 (accessed 2026-04-28). View Source
